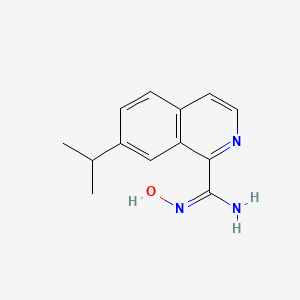![molecular formula C9H13BrN2O2 B13161809 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13161809.png)
2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom, a methyl group, and an isopropyl group attached to the pyrazole ring, along with an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base such as potassium carbonate.
Acetic Acid Moiety: The acetic acid group can be introduced by reacting the pyrazole derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.
Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.
Alkylation: Alkyl halides (e.g., methyl iodide, isopropyl bromide) and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl compounds.
科学研究应用
2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyrazole ring can facilitate binding to these targets, leading to modulation of their activity. The acetic acid moiety can also play a role in enhancing the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the pyrazole ring.
2-Bromo-3-methylphenoxyacetic acid: Contains a bromine atom and an acetic acid moiety but differs in the aromatic ring structure.
1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but lacks the bromine atom.
Uniqueness
2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is unique due to the combination of the bromine atom, methyl group, isopropyl group, and acetic acid moiety attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
属性
分子式 |
C9H13BrN2O2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC 名称 |
2-(4-bromo-2-methyl-5-propan-2-ylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)9-8(10)6(4-7(13)14)12(3)11-9/h5H,4H2,1-3H3,(H,13,14) |
InChI 键 |
PVSPQMYIXKURML-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN(C(=C1Br)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


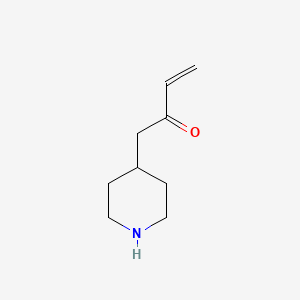
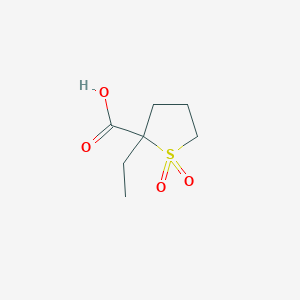
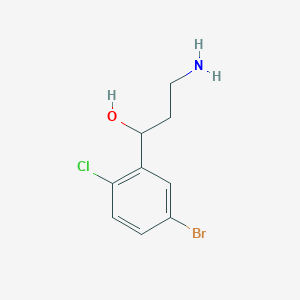


![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
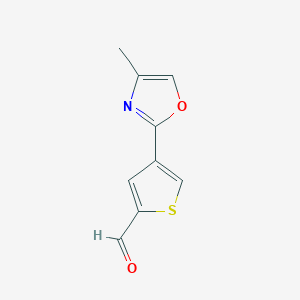
![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)

![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13161807.png)
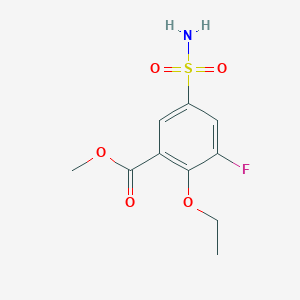
![3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13161814.png)
